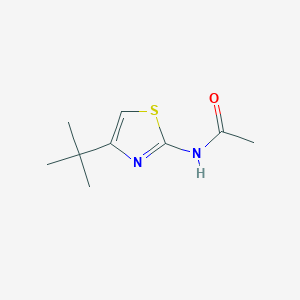
N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide” is a chemical compound. It has a linear formula of C14H16N2OS and a molecular weight of 260.36 . It is a derivative that combines thiazole and sulfonamide, groups with known antibacterial activity .
Synthesis Analysis
The synthesis of “N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide” involves several steps. In one study, a series of novel N-aryl-5-(benzo[d]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . The structures of the synthesized compounds were characterized by 1H NMR, 13C NMR, and elemental analysis .Molecular Structure Analysis
The molecular structure of “N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
“N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide” has been found to exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria . In addition, some compounds showed potent antiproliferative activity against HeLa (human cervical cancer) and A549 (human lung cancer) cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide” can be determined using various analytical techniques. For instance, mass spectrometry can provide information about the molecular weight of the compound . NMR spectroscopy can provide information about the chemical environment of the atoms in the molecule .科学的研究の応用
Biological Effects of Acetamide Derivatives
Research on acetamide derivatives has historically focused on understanding their toxicological profiles due to their commercial importance. The biological consequences of exposure to acetamide derivatives like N,N-dimethylacetamide and N-methylacetamide have been extensively studied, revealing varying biological responses among these chemicals. The studies emphasize the significance of individual compound evaluation to grasp their biological and environmental toxicology fully (Kennedy, 2001).
Environmental Impact and Degradation
The degradation of acetaminophen, an acetamide derivative, via advanced oxidation processes (AOPs) has been a subject of significant research. Studies have identified various by-products of acetaminophen degradation, including acetamide, highlighting the environmental persistence and potential toxicity of these compounds. This research contributes to the development of more effective water treatment methods to mitigate the environmental impact of acetamide derivatives (Qutob et al., 2022).
Synthesis and Applications in Organic Chemistry
Thiazole derivatives have been synthesized and evaluated for their potential in various applications, including as antioxidants and anti-inflammatory agents. Research into benzofused thiazole derivatives showcases the ongoing interest in developing new compounds based on the thiazole scaffold for therapeutic and industrial applications. This work underlines the versatility and significance of thiazole compounds in medicinal chemistry and beyond (Raut et al., 2020).
Novel Therapeutic Applications
Thiazole compounds have been explored for their therapeutic potentials, such as in the treatment of depression through the modulation of AMPA and NMDA receptors. Studies suggest that derivatives structurally related to thiazoles can play a crucial role in developing novel antidepressants, highlighting the broader implications of thiazole research in neuropsychiatric disorder treatment (Yang et al., 2012).
将来の方向性
The future directions for “N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide” could involve further studies to fully understand its mechanism of action and potential applications. For instance, it could be investigated for its potential use as an antibacterial agent . Additionally, further studies could be conducted to optimize its synthesis and improve its antitumor activities .
特性
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-6(12)10-8-11-7(5-13-8)9(2,3)4/h5H,1-4H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSDOELJUVKGPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-Butyl-1,3-thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![17-(1,5-dimethylhexyl)-2-nitro-10,13-dimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B372220.png)
![[1]benzofuro[2',3':3,4]cyclobuta[1,2-b][1]benzofuran-4c,9c(4bH,9bH)-dicarbonitrile](/img/structure/B372222.png)
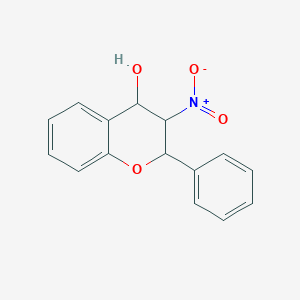
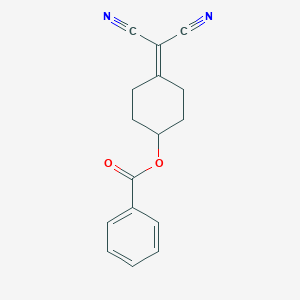
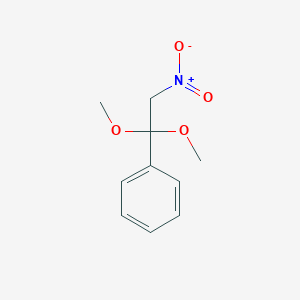
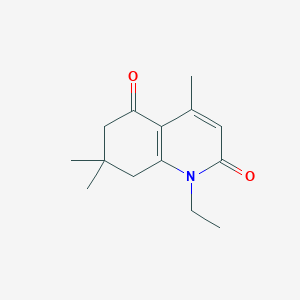
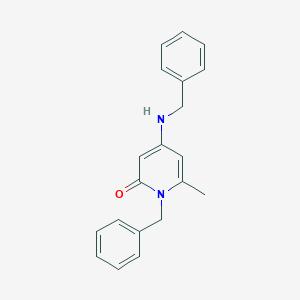
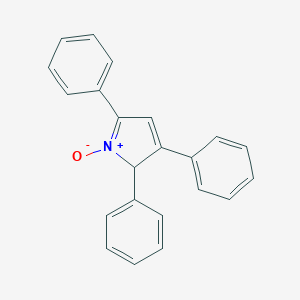
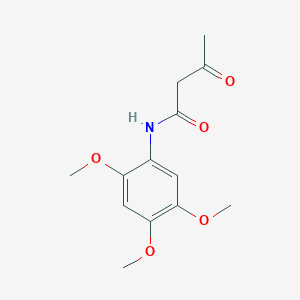
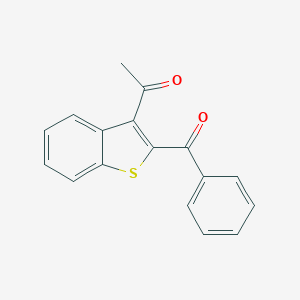
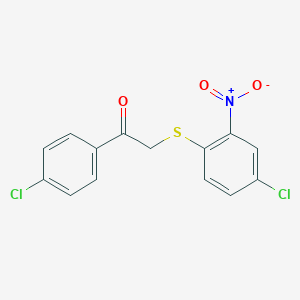
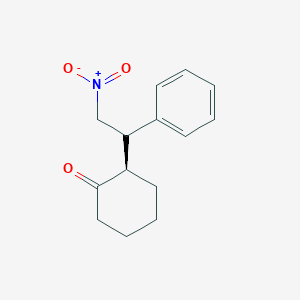
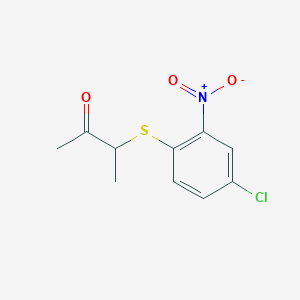
![1-[4-(2-oxo-1(2H)-pyridinyl)butyl]-2(1H)-pyridinone](/img/structure/B372247.png)